molecular formula C9H17NO6 B609402 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose CAS No. 94825-74-8

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose

Cat. No.: B609402
CAS No.: 94825-74-8
M. Wt: 235.23 g/mol
InChI Key: SXGSBXSSPNINRW-VARJHODCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-N-acetyl-D-glucosamine primarily undergoes substitution reactions due to the presence of the methyl group. It can also participate in phosphorylation reactions, particularly inhibiting the phosphorylation of glucose by N-acetylglucosamine kinase .

Common Reagents and Conditions:

Major Products: The major product of the methylation reaction is 3-O-Methyl-N-acetyl-D-glucosamine itself. In phosphorylation inhibition studies, the primary observation is the reduced phosphorylation of glucose .

Mechanism of Action

The primary mechanism of action of 3-O-Methyl-N-acetyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme . This results in reduced phosphorylation of glucose and other related sugars .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSBXSSPNINRW-VARJHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692824
Record name 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94825-74-8
Record name 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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